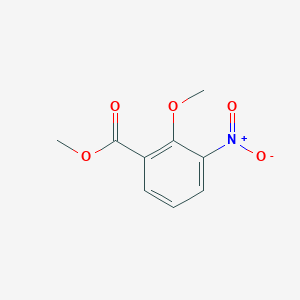

Benzoate de méthyle 2-méthoxy-3-nitro

Vue d'ensemble

Description

Methyl 2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a colorless to slightly yellow crystalline powder, commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions . This compound is known for its applications in the synthesis of other organic compounds and its role in scientific research.

Applications De Recherche Scientifique

Methyl 2-methoxy-3-nitrobenzoate is used in a wide range of scientific research applications, including:

Mécanisme D'action

Mode of Action

. Nitration is a chemical process where a nitro group is added to a molecule, which can significantly alter the molecule’s properties and interactions with other molecules. This process can lead to various changes in the biochemical pathways within a cell or organism.

Biochemical Pathways

. The addition of a nitro group to a molecule can affect its interactions with other molecules, potentially disrupting or altering biochemical pathways. The exact effects would depend on the specific pathways present in the cells or organisms the compound is applied to.

Result of Action

. This can lead to various changes within a cell or organism, potentially affecting cell function, gene expression, or other cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-3-nitrobenzoate is typically synthesized by the nitration of methyl 2-methoxybenzoate. The process involves the following steps:

Nitration: Methyl 2-methoxybenzoate is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of methyl 2-methoxy-3-nitrobenzoate may involve the use of alternative catalysts and solvents to improve yield and reduce environmental impact. For example, acetic anhydride can be used as a catalyst instead of sulfuric acid to enhance reaction selectivity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products:

Reduction: Methyl 2-methoxy-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Methyl 3-nitrobenzoate

- Methyl 2-methyl-3-nitrobenzoate

- Methyl 4-nitrobenzoate

Comparison: Methyl 2-methoxy-3-nitrobenzoate is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, the methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions .

Activité Biologique

Methyl 2-methoxy-3-nitrobenzoate (CAS: 90564-26-4) is an organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including enzyme inhibition, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₉N₁O₅

- Molar Mass : 211.17 g/mol

- Density : 1.294 g/cm³ (predicted)

- Melting Point : 60 °C

- Appearance : White to light yellow powder or crystalline solid

Research indicates that methyl 2-methoxy-3-nitrobenzoate interacts with various biological molecules, particularly proteins involved in signaling pathways. Its structure, characterized by a methoxy group and a nitro group on a benzoate framework, influences its reactivity and biological activity.

Enzyme Inhibition

Studies have shown that compounds with similar structures can selectively inhibit tyrosine kinases, which are critical in cancer progression and cell signaling. Methyl 2-methoxy-3-nitrobenzoate has been investigated for its potential inhibitory effects on these enzymes, suggesting a role in cancer therapy and treatment of autoimmune disorders .

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Cell Line Studies :

A study investigated the cytotoxic effects of methyl 2-methoxy-3-nitrobenzoate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell proliferation at concentrations above 50 µM, suggesting potential as an anticancer agent . -

Antimicrobial Activity :

Research conducted on the antimicrobial properties of methyl 2-methoxy-3-nitrobenzoate showed promising results against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Synthesis and Applications

Methyl 2-methoxy-3-nitrobenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications extend to:

Propriétés

IUPAC Name |

methyl 2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVHYWBXXTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-26-4 | |

| Record name | Methyl 2-methoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.